molecular formula C13H16N2O2S2 B2399586 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide CAS No. 863511-70-0

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide

Cat. No.: B2399586
CAS No.: 863511-70-0
M. Wt: 296.4
InChI Key: HRCNTNJTBZXKLI-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

Research has demonstrated that derivatives of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide exhibit significant anti-inflammatory and analgesic activities. A study by Küçükgüzel et al. (2013) synthesized celecoxib derivatives, revealing that certain compounds showed potential as therapeutic agents due to their anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself. This indicates a promising direction for developing new treatments for inflammatory conditions and pain management Küçükgüzel et al., 2013.

Anticancer Activity

The anticancer potential of sulfonamide derivatives has also been explored. For instance, the work by Pişkin et al. (2020) on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrated high singlet oxygen quantum yield, which is essential for Type II photodynamic therapy mechanisms. This suggests their usefulness as photosensitizers in the treatment of cancer, highlighting their significant anticancer activity Pişkin et al., 2020.

Antimicrobial and Antifungal Properties

Sulfonamide derivatives have shown promising antimicrobial and antifungal properties. Research by Sarvaiya et al. (2019) synthesized azoles incorporating a sulfonamide moiety, demonstrating significant anticonvulsant and antimicrobial activities against various bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial and antifungal agents Sarvaiya et al., 2019.

Enzyme Inhibition for Therapeutic Applications

The inhibition of carbonic anhydrase I and II by 1,3,5-trisubstituted-pyrazolines, including sulfonamide derivatives, was investigated by Gul et al. (2016). The study found that these compounds exhibit inhibitory effects towards human carbonic anhydrase I and II isoenzymes, suggesting their potential in treating conditions related to enzyme dysfunction Gul et al., 2016.

Novel Synthetic Approaches and Characterization

Aramini et al. (2003) developed a new method for synthesizing E-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes, showcasing the versatility of sulfonamide derivatives in chemical synthesis. This contributes to the broader chemical and pharmaceutical fields by providing an efficient route to produce these compounds Aramini et al., 2003.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and substituents.

Mode of Action

Thiazole derivatives have been reported to interact with various targets, inducing biological effects . The presence of a thiazole ring in a molecule can affect its reactivity with electrophiles . The nitrogen and sulfur atoms in the thiazole ring can undergo different types of substitutions, potentially affecting the compound’s interaction with its targets .

Biochemical Pathways

Thiazole derivatives have been found to interact with various targets, potentially affecting multiple biochemical pathways . For example, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially affect the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may induce a variety of molecular and cellular effects .

Action Environment

The physico-chemical properties of thiazole derivatives, such as their solubility in various solvents, could potentially be influenced by environmental factors .

Properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-2-19(16,17)14-9-8-12-10-18-13(15-12)11-6-4-3-5-7-11/h3-7,10,14H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCNTNJTBZXKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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